3,4,5-trimethoxy-N-(pentan-2-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide: is an organic compound characterized by the presence of a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions and a pentan-2-yl group attached to the nitrogen atom. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,5-trimethoxy-N-(pentan-2-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide using pentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry or the use of automated synthesizers. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in various cellular processes.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but lacks the pentan-2-yl group.
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure with a prop-2-yn-1-yl group instead of a pentan-2-yl group.
3,4,5-Trimethoxy-N-(piperidin-3-yl)benzamide: Similar structure with a piperidin-3-yl group instead of a pentan-2-yl group
Uniqueness:
3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide is unique due to the presence of the pentan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C15H23NO4/c1-6-7-10(2)16-15(17)11-8-12(18-3)14(20-5)13(9-11)19-4/h8-10H,6-7H2,1-5H3,(H,16,17) |
InChI Key |
NKMVDXBXPCDYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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